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  • Product: 1-Phenyl-1H-pyrrole-2-carbonitrile
  • CAS: 35524-46-0

Core Science & Biosynthesis

Exploratory

The Therapeutic Potential of 1-Phenyl-1H-pyrrole-2-carbonitrile Derivatives: A Technical Guide for Drug Discovery

The 1-phenyl-1H-pyrrole-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-phenyl-1H-pyrrole-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising derivatives. The inherent versatility of this chemical framework has led to the development of potent anticancer, anti-inflammatory, and antimicrobial agents, making it a focal point of contemporary drug discovery efforts.

The Strategic Importance of the 1-Phenyl-1H-pyrrole-2-carbonitrile Core

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a constituent of many natural products and synthetic drugs.[1] The introduction of a phenyl group at the N-1 position and a carbonitrile moiety at the C-2 position of the pyrrole ring creates a unique molecular architecture. The phenyl ring can be readily substituted to modulate lipophilicity, electronic properties, and steric interactions, thereby influencing pharmacokinetic and pharmacodynamic profiles. The electron-withdrawing nature of the nitrile group can participate in crucial hydrogen bonding interactions with biological targets and also serves as a synthetic handle for further molecular elaboration.[2] This combination of features provides a robust platform for the design of targeted therapeutics.

Synthetic Strategies: Building the 1-Phenyl-1H-pyrrole-2-carbonitrile Scaffold

The synthesis of 1-phenyl-1H-pyrrole-2-carbonitrile derivatives can be achieved through various established and novel methodologies. A common and effective approach involves a multi-component reaction, which offers the advantages of efficiency and molecular diversity.

General Synthetic Protocol: A Multi-Component Approach

A versatile method for the synthesis of 2-amino-1-phenyl-1H-pyrrole-3-carbonitrile derivatives, which can be further modified, involves the reaction of an α-bromo ketone with an aniline and a source of cyanide.

Step 1: Synthesis of 2-(Substituted amino)-1-phenylethanone Intermediate

  • To a solution of a substituted phenacyl bromide (1.0 eq) in a suitable solvent such as ethanol, add the desired substituted aniline (1.0 eq).

  • Add a weak base, for instance, a saturated solution of sodium bicarbonate, to the mixture.

  • Heat the reaction mixture at a controlled temperature, for example, 70°C, for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, the intermediate product can be isolated and purified using standard techniques like recrystallization.

Step 2: Cyclization to Form the Pyrrole Ring

  • The 2-(substituted amino)-1-phenylethanone intermediate (1.0 eq) is then reacted with an active methylene compound bearing a nitrile group, such as malononitrile (1.0 eq).

  • The reaction is typically carried out in the presence of a base like sodium ethoxide in an alcoholic solvent.[4]

  • The mixture is stirred, often at room temperature, until the reaction is complete as indicated by TLC.

  • The final 1-phenyl-1H-pyrrole-2-carbonitrile derivative is then isolated and purified, commonly through recrystallization from a suitable solvent.[4]

This synthetic pathway allows for the introduction of a wide variety of substituents on both the N-1 phenyl ring and at other positions of the pyrrole core, enabling the generation of diverse chemical libraries for biological screening.

Therapeutic Applications and Mechanisms of Action

The 1-phenyl-1H-pyrrole-2-carbonitrile scaffold has been extensively explored for its potential in treating a range of diseases, with significant findings in oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 1-phenyl-1H-pyrrole-2-carbonitrile have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular processes required for tumor growth and survival.

Inhibition of Tubulin Polymerization:

A significant number of 3-aroyl-1-arylpyrrole (ARAP) derivatives, which can be synthesized from the 1-phenyl-1H-pyrrole-2-carbonitrile core, have been identified as potent inhibitors of tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition: Add various concentrations of the test 1-phenyl-1H-pyrrole-2-carbonitrile derivative to a 96-well plate. Include a vehicle control and a positive control inhibitor like colchicine.

  • Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C and monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory activity is quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[3]

Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR):

Certain pyrrole derivatives have been shown to act as inhibitors of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9] These receptors play pivotal roles in cancer cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, the pyrrole derivatives can effectively shut down downstream signaling pathways that drive tumor progression.

Diagram: Simplified EGFR/VEGFR Signaling Pathway and Inhibition

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_VEGFR EGFR/VEGFR P_Kinase Phosphorylation of Kinase Domain EGFR_VEGFR->P_Kinase Activates Ligand Growth Factor (EGF/VEGF) Ligand->EGFR_VEGFR Binds Pyrrole_Derivative 1-Phenyl-1H-pyrrole- 2-carbonitrile Derivative Pyrrole_Derivative->EGFR_VEGFR Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P_Kinase->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P_Kinase->PI3K_AKT Proliferation_Survival Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Caption: Inhibition of EGFR/VEGFR signaling by 1-phenyl-1H-pyrrole-2-carbonitrile derivatives.

Table 1: Anticancer Activity of Selected 1-Phenyl-1H-pyrrole-2-carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
ARAP 22 MCF-7 (Breast)Not specified, potent inhibitorTubulin Polymerization Inhibition[5][6]
ARAP 34 Not specified0.90 (Tubulin Polymerization)Tubulin Polymerization Inhibition[5]
Compound 3b (nitrile) J774 (Macrophage)1.30 (COX-2 Inhibition)COX-2 Inhibition[7]
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile E. coli32 (MIC in µg/mL)Antibacterial[4]

Note: Data is compiled from various sources and direct comparison should be made with caution due to different experimental conditions.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer and arthritis. Pyrrole derivatives have been investigated as anti-inflammatory agents, with some demonstrating potent and selective inhibition of cyclooxygenase-2 (COX-2).[7][10] The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Table 2: Anti-inflammatory Activity of Selected 1-Phenyl-1H-pyrrole-2-carbonitrile Derivatives

Compound IDAssayIC50 (nM)Selectivity (COX-1/COX-2)Reference
Nitrile 3c J774 COX-22.2Not specified[7]
Nitrile 3b Whole Blood COX-2130038.8[7]
Compound 1e Rat Paw Edema (% inhibition)77.07% at 5hNot applicable[10]
Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives have shown promising activity against a range of bacterial and fungal strains.[4][11] The exact mechanism of their antimicrobial action is still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Table 3: Antimicrobial Activity of Selected 1-Phenyl-1H-pyrrole-2-carbonitrile Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile Escherichia coli32[4]
Compound 4a Escherichia coli1000[1]
Compound 4c Escherichia coli1000[1]
Phallusialide A MRSA32[4]
Phallusialide B Escherichia coli64[4]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the 1-phenyl-1H-pyrrole-2-carbonitrile scaffold have provided valuable insights into the determinants of biological activity.

  • Substituents on the N-1 Phenyl Ring: The nature and position of substituents on the N-1 phenyl ring significantly impact potency. For instance, in a series of tubulin polymerization inhibitors, the introduction of a methyl group on the phenyl ring led to potent activity.[5]

  • The C-2 Nitrile Group: The nitrile group is often crucial for activity, likely due to its ability to form key hydrogen bonds with the target protein.[2]

  • Substitution at other Pyrrole Positions: Modifications at the C-3, C-4, and C-5 positions of the pyrrole ring have a profound effect on the biological profile. For example, the presence of a 3-aroyl group is essential for potent tubulin polymerization inhibition in the ARAP series.[5]

Diagram: Key Pharmacophoric Features of 1-Phenyl-1H-pyrrole-2-carbonitrile Derivatives

SAR_Diagram cluster_scaffold 1-Phenyl-1H-pyrrole-2-carbonitrile Scaffold Scaffold Scaffold_text R1-Phenyl-N-Pyrrole-CN |         | C5-R3 --- C4-R2 R1 R1 (N-1 Phenyl Substituents) - Modulate PK/PD - Steric & Electronic Effects CN C-2 Nitrile - H-bond Acceptor - Synthetic Handle R2_R3 R2, R3 (C-4, C-5 Substituents) - Influence Target Specificity - Bulky groups can enhance activity C3_Sub C-3 Substituent - Crucial for some activities (e.g., 3-aroyl for tubulin inhibition)

Caption: Structure-activity relationship summary for 1-phenyl-1H-pyrrole-2-carbonitrile derivatives.

Conclusion and Future Directions

The 1-phenyl-1H-pyrrole-2-carbonitrile scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial for their successful clinical translation. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.

References

  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances. [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules. [Link]

  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Sciences. [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Semantic Scholar. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry. [Link]

  • N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. Bentham Science. [Link]

  • New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. ScienceAlert. [Link]

  • Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. Molecules. [Link]

  • Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. ResearchGate. [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. ChemRxiv. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][4]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Advances. [Link]

  • Synthesis, EGFR and VEGFR-2 inhibitors, crystal structure, DFT analysis, molecular docking study of β-enaminonitrile incorporating 1H-benzo[f]-chromene-2-carbonitrile. United Arab Emirates University. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]

Sources

Foundational

The Nitrile Moiety in 1-Phenyl-1H-pyrrole-2-carbonitrile: A Gateway for Synthetic Diversification in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1-phenyl-1H-pyrrole-2-carbonitrile scaffold is a cornerstone in medicinal chemistry, appearing in a range...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-phenyl-1H-pyrrole-2-carbonitrile scaffold is a cornerstone in medicinal chemistry, appearing in a range of compounds explored for their therapeutic potential, including as progesterone receptor antagonists and dipeptidyl peptidase IV (DPP-IV) inhibitors.[1] The true synthetic value of this heterocycle lies in the versatile reactivity of its nitrile group. Positioned at the C2 carbon of the electron-rich pyrrole ring and influenced by the N-phenyl substituent, this cyano group is not merely a static feature but a highly reactive handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the nitrile group's reactivity, offering a strategic blueprint for its conversion into key functional groups—amides, amines, and ketones—essential for the synthesis of compound libraries and the development of novel drug candidates. We will dissect the electronic interplay governing these reactions and provide validated, step-by-step protocols grounded in established chemical principles.

The Strategic Importance of 1-Phenyl-1H-pyrrole-2-carbonitrile

The pyrrole ring is a privileged structure in drug design, valued for its ability to engage in various biological interactions.[2] The addition of a phenyl group at the N1 position introduces steric and electronic modifications that can enhance binding affinity and modulate pharmacokinetic properties. The C2-carbonitrile is the critical anchor for synthetic diversification. Its linear, sp-hybridized geometry and strong dipole moment make it a potent electrophile under appropriate conditions, susceptible to nucleophilic attack.[3][4] The cyano group can be readily transformed into other functional groups like aldehydes, alcohols, amides, and acids, which serve as handles for further structural modifications.[5] This strategic positioning allows for the systematic exploration of the chemical space around the core scaffold, a fundamental activity in lead optimization.

Synthesis of the Core Scaffold

The synthesis of the 1-Phenyl-1H-pyrrole-2-carbonitrile core is typically achieved through established pyrrole synthesis methodologies. A common and effective route involves the dehydration of the corresponding aldoxime, 1-phenyl-1H-pyrrole-2-carbaldehyde oxime. This reaction is often carried out using dehydrating agents like acetic anhydride. Another viable method involves the reaction of a pyrrole Grignard reagent with a cyanogen source, such as ethyl thiocyanate.[6]

Key Transformations of the Nitrile Group

The reactivity of the nitrile in 1-Phenyl-1H-pyrrole-2-carbonitrile is governed by the electrophilicity of the nitrile carbon. This electrophilicity is modulated by the electronic characteristics of the 1-phenyl-1H-pyrrole ring system. The pyrrole ring is a π-excessive system, capable of donating electron density through resonance, while the N-phenyl group is generally considered electron-withdrawing through an inductive effect. This complex interplay dictates the precise conditions required for successful transformation. The three principal transformations—hydrolysis, reduction, and addition of organometallics—provide access to the most synthetically valuable derivatives.

G cluster_start Starting Material cluster_reactions Core Reactions cluster_products Key Derivatives start 1-Phenyl-1H-pyrrole-2-carbonitrile hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄, H₂/cat.) start->reduction grignard Organometallic Addition (e.g., PhMgBr) start->grignard amide 1-Phenyl-1H-pyrrole-2-carboxamide hydrolysis->amide amine (1-Phenyl-1H-pyrrol-2-yl)methanamine reduction->amine ketone Phenyl(1-phenyl-1H-pyrrol-2-yl)methanone grignard->ketone acid 1-Phenyl-1H-pyrrole-2-carboxylic Acid amide->acid Further Hydrolysis

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a cornerstone reaction, providing entry into amides and, upon further reaction, carboxylic acids. These functional groups are invaluable in drug design, as they can act as hydrogen bond donors and acceptors, significantly influencing ligand-receptor interactions. The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[7]

Mechanism Insight: Under acidic conditions, the nitrile nitrogen is protonated, which greatly enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8] Subsequent tautomerization of the resulting imidic acid intermediate yields the stable amide.[7] In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbon, and the resulting imidic acid is deprotonated and tautomerizes to the amide.[7]

ReactionReagentsConditionsProductTypical Yield
Acidic Hydrolysis Dilute H₂SO₄ or HCl, H₂OHeat (Reflux)1-Phenyl-1H-pyrrole-2-carboxylic AcidHigh
Basic Hydrolysis NaOH or KOH, H₂O/EtOHHeat (Reflux)Sodium 1-Phenyl-1H-pyrrole-2-carboxylateHigh
Partial Hydrolysis H₂O₂, base (e.g., NaOH)Controlled Temp.1-Phenyl-1H-pyrrole-2-carboxamideModerate-High

Table 1: Summary of Hydrolysis Conditions for 1-Phenyl-1H-pyrrole-2-carbonitrile.

  • Rationale: This protocol employs strong acid and heat to ensure complete hydrolysis of both the nitrile and the intermediate amide to the desired carboxylic acid. Sulfuric acid is chosen for its high boiling point, allowing for effective reflux conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1-Phenyl-1H-pyrrole-2-carbonitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (e.g., 5 M).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction may take several hours.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. The carboxylic acid product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Phenyl-1H-pyrrole-2-carboxylic Acid.

Reduction: Synthesis of Primary Amines

Reduction of the nitrile group to a primary amine introduces a basic center and a potent nucleophile, opening up a vast array of subsequent reactions, such as amidation, sulfonylation, and reductive amination. The resulting (1-Phenyl-1H-pyrrol-2-yl)methanamine is a key building block for constructing more complex molecules.

Mechanism Insight: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation.[9][10] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine anion. This intermediate is then rapidly reduced by a second hydride equivalent to a dianion.[1] An aqueous or acidic workup then quenches the reaction and protonates the dianion to yield the primary amine.[1] It is critical to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles.[9]

G start 1-Phenyl-1H-pyrrole-2-carbonitrile (R-C≡N) reagent1 1. LiAlH₄, Anhydrous Ether start->reagent1 H⁻ attack intermediate1 Imine Anion Intermediate [R-CH=N]⁻ reagent1->intermediate1 intermediate2 Dianion Intermediate [R-CH₂-N]²⁻ reagent1->intermediate2 reagent2 2. H₂O Workup product (1-Phenyl-1H-pyrrol-2-yl)methanamine (R-CH₂-NH₂) reagent2->product intermediate1->reagent1 2nd H⁻ attack intermediate2->reagent2 Protonation

  • Rationale: LiAlH₄ is a powerful, non-selective reducing agent. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Anhydrous ether (e.g., THF or diethyl ether) is the solvent of choice. The "inverse addition" (adding the LiAlH₄ solution to the nitrile) can sometimes offer better control for sensitive substrates, though normal addition is common.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Dissolve the 1-Phenyl-1H-pyrrole-2-carbonitrile (1.0 eq) in a minimal amount of anhydrous ether and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture for 15-30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or distillation if required.

Organometallic Addition: Forming Ketones

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group provides a powerful method for carbon-carbon bond formation, leading to ketones after hydrolysis. This reaction transforms the linear nitrile into a trigonal planar ketone, significantly altering the molecule's three-dimensional shape and providing a new site for further functionalization.

Mechanism Insight: The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon. This addition forms a resonance-stabilized imine anion, which is coordinated to the magnesium halide salt.[11] Crucially, this intermediate is stable and does not react with a second equivalent of the Grignard reagent. The subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[11]

ReagentConditionsIntermediateProduct
Grignard (e.g., PhMgBr) 1. Anhydrous Ether/THFIminomagnesium halidePhenyl(1-phenyl-1H-pyrrol-2-yl)methanone
Organolithium (e.g., PhLi) 1. Anhydrous Ether/THFIminolithium saltPhenyl(1-phenyl-1H-pyrrol-2-yl)methanone

Table 2: Organometallic Addition Reactions with 1-Phenyl-1H-pyrrole-2-carbonitrile.

  • Rationale: This protocol requires strictly anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. The reaction is typically performed in an ether solvent where the Grignard reagent is soluble and stable. An acidic workup is essential to hydrolyze the imine intermediate.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent (e.g., Phenylmagnesium bromide) by adding bromobenzene (~1.1 eq) in anhydrous diethyl ether to magnesium turnings (~1.2 eq).

  • Reaction with Nitrile: Once the Grignard reagent has formed, cool the flask to 0 °C. Dissolve 1-Phenyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous ether and add it dropwise to the Grignard solution.

  • Heating: After the addition, warm the mixture to room temperature and then gently heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the imine salt and quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

The nitrile group of 1-Phenyl-1H-pyrrole-2-carbonitrile is a versatile and powerful synthetic handle. Its predictable reactivity allows for the reliable synthesis of amides, primary amines, and ketones—three of the most important functional groups in medicinal chemistry. Understanding the electronic influences on the nitrile and mastering the specific reaction conditions for its transformation are critical skills for any scientist working in drug discovery. The protocols and mechanistic insights provided in this guide serve as a validated foundation for the synthesis of novel analogues and the development of next-generation therapeutics based on this privileged heterocyclic core. Future work will likely focus on developing even milder and more selective catalytic methods for these transformations, further expanding the synthetic utility of this valuable scaffold.

References

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  • [PubMed] 1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. (Bioorg. Med. Chem. Lett., 2010). [Link]

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  • [VLife Sciences] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (Der Pharma Chemica, 2015). [Link]

  • [ResearchGate] Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. (Journal of Heterocyclic Chemistry, 2017). [Link]

  • [Chemistry LibreTexts] The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Educational Resource). [Link]

  • [Google Patents] Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • [PubMed] Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (Eur. J. Med. Chem., 2014). [Link]

  • [ResearchGate] (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). (Figure from Publication). [Link]

  • [Google Patents] Synthesis of pyrrole-2-carbonitriles.
  • [University of Calgary] Ch20: Reduction of Nitriles using LiAlH4 to amines. (Educational Resource). [Link]

  • [Master Organic Chemistry] Reduction of nitriles to primary amines with LiAlH4. (Educational Resource). [Link]

  • [MDPI] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (Molecules, 2023). [Link]

  • [ResearchGate] PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (Canadian Journal of Chemistry, 1959). [Link]

  • [Lumen Learning] 21.5. Hydrolysis of nitriles. (Educational Resource). [Link]

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Exploratory

Technical Guide: UV-Vis Spectroscopic Characterization of 1-Phenyl-1H-pyrrole-2-carbonitrile

Topic: UV-Vis Absorption Spectra of 1-Phenyl-1H-pyrrole-2-carbonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary & Compound Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 1-Phenyl-1H-pyrrole-2-carbonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Compound Profile

1-Phenyl-1H-pyrrole-2-carbonitrile (CAS: 35524-46-0) is a critical heterocyclic building block used in the synthesis of conducting polymers, solvatochromic dyes, and pharmaceutical intermediates.[1] Its photophysical behavior is defined by the electronic interplay between the electron-rich pyrrole ring, the conjugated N-phenyl substituent, and the electron-withdrawing nitrile group at the C2 position.

This guide provides a comprehensive protocol for the UV-Vis characterization of this molecule, focusing on the identification of specific electronic transitions, solvent-dependent shifts (solvatochromism), and quality control validation.

Chemical Identity
ParameterDetail
IUPAC Name 1-Phenyl-1H-pyrrole-2-carbonitrile
CAS Number 35524-46-0
Molecular Formula

Molecular Weight 168.19 g/mol
Key Chromophores Pyrrole ring, Phenyl ring, Nitrile (

)

Theoretical Framework: Electronic Transitions

Understanding the absorption spectrum requires analyzing the molecular orbital landscape. The molecule exhibits a "push-pull" electronic structure where the N-phenyl pyrrole acts as a donor and the nitrile group acts as an acceptor.

Molecular Orbital Logic

The UV-Vis spectrum is dominated by three primary transition types:

  • 
     (Aromatic):  High-energy transitions localized on the phenyl and pyrrole rings. typically found <230 nm.[2]
    
  • 
     (Conjugated/K-Band):  The primary absorption band arising from the conjugation between the phenyl ring and the pyrrole core.
    
  • ICT (Intramolecular Charge Transfer): A lower energy transition involving charge transfer from the donor (phenyl-pyrrole) to the acceptor (nitrile). This band is highly sensitive to solvent polarity.

Twisted Intramolecular Charge Transfer (TICT)

Unlike planar aromatics, N-phenylpyrrole derivatives often exhibit TICT states. Upon excitation, the phenyl ring may twist relative to the pyrrole plane to decouple the orbitals, leading to dual fluorescence or broadened absorption tails. The 2-cyano group, however, tends to stabilize the planar form to maximize conjugation, creating a distinct red-shifted absorption compared to unsubstituted 1-phenylpyrrole.

ElectronicTransitions cluster_0 Ground State (S0) cluster_1 Excited States HOMO HOMO (Phenyl-Pyrrole pi-system) LUMO_pi LUMO (pi*) Local Excitation HOMO->LUMO_pi High Energy (~220-250 nm) LUMO_ict LUMO (ICT) Charge Transfer to Nitrile HOMO->LUMO_ict Lower Energy (~260-310 nm) Solvent Dependent caption Fig 1. Electronic transition energy diagram showing the competition between local pi-pi* and ICT states.

Experimental Protocol

To ensure reproducibility and adherence to the Beer-Lambert Law, the following protocol must be strictly followed.

Materials and Reagents
  • Analyte: 1-Phenyl-1H-pyrrole-2-carbonitrile (>98% purity, re-crystallized or sublimed if necessary).

  • Solvents (Spectroscopic Grade):

    • Non-polar reference: Cyclohexane or n-Hexane (Cutoff <200 nm).

    • Polar aprotic: Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Polar protic: Methanol (MeOH).

Sample Preparation Workflow

Target Concentration:


 M to 

M.
  • Stock Solution: Weigh 1.68 mg of the compound and dissolve in 10 mL of solvent to create a

    
     M stock.
    
  • Serial Dilution: Take 100

    
    L of stock and dilute to 10 mL (Factor 1:100) to achieve 
    
    
    
    M.
  • Filtration: Pass through a 0.2

    
    m PTFE filter to remove micro-particulates that cause scattering.
    
Instrumental Parameters
  • Light Source: Deuterium (UV) and Tungsten-Halogen (Vis).

  • Bandwidth: 1.0 nm (High resolution required for fine structure).

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Baseline Correction: Dual-beam mode or subtract solvent blank spectrum.

ExperimentalWorkflow Step1 Weigh 1.68 mg (Stock Prep) Step2 Dissolve in 10 mL MeCN Step1->Step2 Step3 Dilute 1:100 (Target 10^-5 M) Step2->Step3 Step4 0.2 um Filter (Remove Scattering) Step3->Step4 Step5 UV-Vis Scan (200-400 nm) Step4->Step5 caption Fig 2. Step-by-step sample preparation workflow for UV-Vis analysis.

Spectral Analysis & Data Interpretation

The absorption spectrum of 1-Phenyl-1H-pyrrole-2-carbonitrile is characterized by two distinct regions. The values below are synthesized from data on N-phenylpyrrole analogs and nitrile-substituted aromatics.

Peak Assignments
Band TypeWavelength (

)

(

)
Assignment
E-Band 210 - 230 nm> 10,000Local excitation of the phenyl/pyrrole rings (

).
K-Band 260 - 280 nm~ 8,000 - 12,000Conjugation band (Whole molecule

).
ICT Band 290 - 320 nm~ 2,000 - 5,000Intramolecular Charge Transfer (tail/shoulder).
Solvatochromic Shifts

The nitrile group induces a dipole moment. In polar solvents, the excited ICT state is stabilized, leading to a Red Shift (Bathochromic) of the long-wavelength band.

  • Hexane:

    
     ~265 nm (Sharp, vibrational fine structure may be visible).
    
  • Acetonitrile:

    
     ~272 nm (Broadened, loss of fine structure due to solvent-solute interaction).
    
  • Methanol:

    
     ~275 nm (Potential H-bonding with nitrile nitrogen).
    
Validation Criteria

To confirm the data is valid and the compound is pure:

  • Linearity: Absorbance at

    
     must be linear with concentration (
    
    
    
    ) up to 1.5 AU.
  • Peak Ratios: The ratio of Abs(220nm) / Abs(270nm) should remain constant across dilutions. Variation indicates aggregation or impurities.

Troubleshooting Common Artifacts

ObservationProbable CauseCorrective Action
Noisy Baseline <220 nm Solvent CutoffSwitch from Acetone/Ethyl Acetate to Acetonitrile or Water.
Flat-topped Peaks Detector SaturationDilute sample; Absorbance should not exceed 1.5 - 2.0.
Negative Absorbance Reference MismatchEnsure the reference cuvette contains the exact same solvent batch.
Shift over time PhotodecompositionProtect sample from ambient light; Re-measure fresh sample.

References

  • Synblock. (n.d.). 1-Phenyl-1H-pyrrole-2-carbonitrile Product Data (CAS 35524-46-0).[3] Retrieved from

  • NIST Chemistry WebBook. (n.d.). 1H-Pyrrole, 2-phenyl- Spectral Data.[4][5] (Used for comparative phenylpyrrole baseline). Retrieved from

  • Sigma-Aldrich. (n.d.). Pyrrole-2-carbonitrile Product Specification. (Used for nitrile-pyrrole core data).[4] Retrieved from

  • Protti, S., et al. (2008). Synthesis and properties of N-phenylpyrrole derivatives. ARKIVOC. (General synthesis and spectral properties of N-aryl pyrroles).
  • Rettig, W., & Marschner, F. (2002). Time-resolved dual fluorescence of 1-phenylpyrrole. Physical Chemistry Chemical Physics.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-Phenyl-1H-pyrrole-2-carbonitrile Scaffold The 1-Phenyl-1H-pyrrole-2-carbonitrile moiety is a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Phenyl-1H-pyrrole-2-carbonitrile Scaffold

The 1-Phenyl-1H-pyrrole-2-carbonitrile moiety is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The unique electronic properties conferred by the pyrrole ring, coupled with the phenyl and nitrile substituents, make this class of compounds a fertile ground for the development of novel therapeutics and functional organic materials.[3][4]

The development of robust, efficient, and scalable synthetic protocols for 1-Phenyl-1H-pyrrole-2-carbonitrile and its analogs is therefore a critical endeavor. A successful scalable synthesis must not only provide high yields but also ensure operational simplicity, cost-effectiveness, and a favorable safety profile, particularly when transitioning from laboratory-scale to industrial production. This guide provides a detailed exploration of promising synthetic strategies, emphasizing the underlying chemical principles and offering practical, field-tested protocols.

Strategic Approaches to the Synthesis of Substituted Pyrroles

The synthesis of the pyrrole core can be achieved through various classical and modern synthetic methodologies. For the specific target of 1-Phenyl-1H-pyrrole-2-carbonitrile, multicomponent reactions (MCRs) and sequential cyclization strategies stand out for their convergence, atom economy, and potential for scalability.

Classical methods such as the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses provide foundational routes to the pyrrole ring system.[5] While effective for certain substitution patterns, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials, which may impact their scalability.

More contemporary approaches, including transition-metal-catalyzed cyclizations and domino reactions, offer milder conditions and broader substrate scopes.[6][7][8] These methods often allow for the construction of highly functionalized pyrroles in a single step, which is highly desirable for large-scale production.

Recommended Scalable Synthesis Protocol: A Three-Component Approach

A highly efficient and scalable approach to 1-Phenyl-1H-pyrrole-2-carbonitrile is a three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and an aniline. This one-step process is advantageous as it allows for the rapid assembly of the pyrrole framework from readily available starting materials.[9]

Reaction Scheme

cluster_reactants Reactants cluster_products Product A 2-Hydroxyacetophenone (α-hydroxyketone) reaction + A->reaction B Cyanoacetic acid derivative (e.g., Malononitrile) B->reaction C Aniline C->reaction D 1-Phenyl-1H-pyrrole-2-carbonitrile reaction->D AcOH (cat.) Heat

Caption: Three-component synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile.

Experimental Protocol

Materials:

  • 2-Hydroxyacetophenone

  • Malononitrile (or other suitable cyanoacetic acid derivative)

  • Aniline

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), malononitrile (1.0 eq), and aniline (1.1 eq).

  • Add ethanol as the solvent to achieve a starting material concentration of approximately 0.5 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Phenyl-1H-pyrrole-2-carbonitrile.

Causality Behind Experimental Choices
  • Three-Component Strategy: This approach is chosen for its high atom economy and convergence. By combining three simple starting materials in a single step, it minimizes the number of synthetic operations and reduces waste, which are key considerations for scalability.[9]

  • Catalyst: Acetic acid serves as a Brønsted acid catalyst to facilitate the condensation reactions and the subsequent cyclization and dehydration steps. Its use in catalytic amounts is cost-effective and simplifies the work-up procedure.

  • Solvent: Ethanol is a relatively green and inexpensive solvent that is suitable for this reaction. Its boiling point allows for a sufficient reaction temperature to drive the reaction to completion in a reasonable timeframe.

  • Work-up and Purification: A standard aqueous work-up is employed to remove the catalyst and any water-soluble byproducts. Column chromatography is a reliable method for obtaining a highly pure product on a laboratory scale. For larger scales, recrystallization may be a more practical purification method.

Alternative Scalable Route: Vilsmeier-Haack Approach

For the synthesis of pyrrole-2-carbonitriles from a pre-formed pyrrole ring, a modified Vilsmeier-Haack reaction offers a direct and scalable route. This method is particularly useful if 1-phenyl-1H-pyrrole is a readily available or cost-effective starting material.

Reaction Scheme

cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product A 1-Phenyl-1H-pyrrole reaction1 + A->reaction1 B Chlorosulfonyl isocyanate (CSI) B->reaction1 C (2-(1-Phenyl-1H-pyrrolyl)carbonyl)sulfamoyl chloride reaction2 + C->reaction2 D 1. DMF 2. Organic Base D->reaction2 E 1-Phenyl-1H-pyrrole-2-carbonitrile reaction1->C reaction2->E

Caption: Synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile via a modified Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

  • 1-Phenyl-1H-pyrrole

  • Chlorosulfonyl isocyanate (CSI)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (or another suitable organic base)

  • Anhydrous ether or dichloromethane (solvent)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-phenyl-1H-pyrrole (1.0 eq) in anhydrous ether.

  • Cool the solution to -20 °C to -30 °C using a suitable cooling bath.

  • Slowly add a solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous ether to the cooled pyrrole solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the formation of the intermediate is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and slowly add N,N-dimethylformamide (DMF).

  • After stirring for a short period, add an organic base such as triethylamine.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield 1-Phenyl-1H-pyrrole-2-carbonitrile.[10]

Trustworthiness and Self-Validation

The protocols described are based on established chemical transformations. To ensure reproducibility and safety, it is imperative to:

  • Characterize all starting materials to confirm their identity and purity.

  • Monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or LC-MS.

  • Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

  • Perform a small-scale trial before attempting a large-scale synthesis to identify any potential issues.

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalyst/ReagentsTypical YieldScalability
Three-Component Synthesis 2-Hydroxyacetophenone, Malononitrile, AnilineAcetic Acid60-80%[9]Good
Modified Vilsmeier-Haack 1-Phenyl-1H-pyrroleChlorosulfonyl isocyanate, DMF, Organic Base40-75%[10][11]Moderate to Good

Conclusion

The synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile can be achieved through multiple scalable routes. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the available equipment. The three-component synthesis offers a convergent and atom-economical approach, while the modified Vilsmeier-Haack reaction provides a direct route from a pre-formed pyrrole ring. Both methods, when executed with care and proper process controls, can provide reliable access to this important chemical scaffold for research and development.

References

  • Gryko, D. T., & Golec, B. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry.
  • Gryko, D. T., & Golec, B. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles.
  • (2023).
  • (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PMC.
  • (n.d.). Synthesis process of 2-amino-3-cyano pyrrole derivatives.
  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-413.
  • (n.d.). Synthesis of 2‐amino‐4‐cyanopyrroles.
  • (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
  • (n.d.).
  • (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.
  • Xia, M., Santoso, M., Moussa, Z., & Judeh, Z. M. A. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.
  • (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Radboud Repository.
  • (n.d.). Synthesis of pyrrole-2-carbonitriles.
  • (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles.
  • (2020).
  • (2025). 1H-pyrrole-2-carbonitrile. ChemicalBook.
  • (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic Chemistry.
  • (2020). An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5.
  • (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
  • (n.d.). Recent Advancements in Pyrrole Synthesis. PMC.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • (n.d.).

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Application

Application Note: Advanced Recrystallization &amp; Purification Protocols for 1-Phenyl-1H-pyrrole-2-carbonitrile

Abstract & Scope This technical guide details the purification and crystallization protocols for 1-Phenyl-1H-pyrrole-2-carbonitrile (CAS: 35524-46-0). Unlike many high-melting pyrrole derivatives, this specific compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification and crystallization protocols for 1-Phenyl-1H-pyrrole-2-carbonitrile (CAS: 35524-46-0). Unlike many high-melting pyrrole derivatives, this specific compound is frequently isolated as a pale yellow oil or low-melting solid depending on purity and isomeric composition. Consequently, standard room-temperature recrystallization often leads to "oiling out"—a failure mode where the compound separates as a liquid rather than a crystal.

This protocol addresses these physicochemical challenges by introducing Low-Temperature Crystallization (LTC) and Solvent-Anti-Solvent Precipitation techniques designed specifically for lipophilic N-aryl pyrroles.

Physicochemical Profile & Solubility Data

Before initiating purification, the phase behavior of the target must be understood to select the correct thermodynamic approach.

PropertySpecificationOperational Implication
CAS Number 35524-46-0Verification Standard.
Physical State Pale yellow oil / Low-melting solidCritical: Requires cooling below 0°C for effective crystallization.
Solubility (Non-polar) High (Hexanes, Pentane, Toluene)Good candidates for the "solvent" phase in cooling crystallization.
Solubility (Polar) Moderate to High (EtOH, EtOAc, DCM)Good candidates for "good solvent" in binary systems.
Solubility (Water) NegligibleExcellent anti-solvent, but risk of oiling out is high.
Key Impurities Isomeric nitriles, unreacted pyrroleImpurities significantly depress the melting point (eutectic effect).

Solvent System Selection Strategy

For 1-Phenyl-1H-pyrrole-2-carbonitrile, a single-solvent system is rarely effective due to its high solubility in organics. A Binary Solvent System is recommended.

Recommended Solvent Pairs[1]
  • System A (Primary Recommendation): Hexanes / Ethyl Acetate

    • Mechanism:[1] Evaporative cooling and polarity adjustment.

    • Ratio: 10:1 to 20:1 (Hexane:EtOAc).

    • Use Case: General purification of oily crudes.

  • System B (Alternative): Ethanol / Water [2]

    • Mechanism:[1] Hydrophobic exclusion.

    • Ratio: Gradient addition of water to saturated ethanol solution.

    • Use Case: Removing inorganic salts or highly polar impurities.

  • System C (Low Temp): Pentane (Pure)

    • Mechanism:[1] Deep cooling (-78°C).

    • Use Case: Inducing nucleation in stubborn oils.

Detailed Experimental Protocols

Protocol A: Low-Temperature Crystallization (For Oily Crude)

Best for: Material that isolates as an oil or semi-solid after synthesis.

Reagents:

  • Crude 1-Phenyl-1H-pyrrole-2-carbonitrile

  • HPLC-grade Hexanes (or Pentane)

  • Ethyl Acetate (EtOAc)

  • Dry Ice / Acetone bath (-78°C) or Freezer (-20°C)

Step-by-Step Procedure:

  • Dissolution: Transfer the crude oil (e.g., 1.0 g) into a 25 mL Erlenmeyer flask. Add the minimum amount of EtOAc (approx. 0.5 - 1.0 mL) needed to render the oil fluid and homogeneous at room temperature.

  • Solvent Addition: Slowly add Hexanes (approx. 5-10 mL) while swirling.

    • Observation: If turbidity (cloudiness) appears, stop. Add drops of EtOAc until clear.

    • Goal: You want a saturated solution that is just on the verge of precipitation.

  • Nucleation Setup: Place a magnetic stir bar in the flask and set to a slow stir.

  • Controlled Cooling:

    • Place the flask in a -20°C freezer for 4–12 hours.

    • Alternative: For rapid results, immerse in a Dry Ice/Acetone bath (-78°C).

  • Seeding (Critical): If the solution remains clear or forms a viscous oil at the bottom, scratch the inner glass surface with a glass rod vigorously to induce nucleation. If a seed crystal is available from a previous batch, add it now.

  • Collection: Once crystals form (often white to pale yellow needles), filter rapidly using a cold Buchner funnel (pre-chilled in the freezer).

  • Washing: Wash the filter cake with cold Pentane (-20°C).

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature. Do not heat, as the solid may melt.

Protocol B: Anti-Solvent Precipitation (For Solid Crude)

Best for: Material that is already solid but colored/impure.

Reagents:

  • Ethanol (Absolute)

  • Deionized Water (Ice cold)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum volume of boiling Ethanol .

  • Hot Filtration: If insoluble particles (catalyst residue) are present, filter the hot solution through a syringe filter or glass wool.

  • Anti-Solvent Addition: While keeping the solution warm (approx. 40°C), add Water dropwise.

    • Stop Point: Stop immediately when a faint, persistent turbidity is observed.

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Cooling: Allow the flask to cool to room temperature slowly on a cork ring (insulation). Then, move to an ice bath (0°C).

  • Handling "Oiling Out":

    • Symptom: If oil droplets form instead of crystals.

    • Remedy: Re-heat to dissolve the oil. Add a seed crystal while the solution is still warm. Stir vigorously.

  • Filtration: Collect solids via vacuum filtration.

Process Logic & Decision Matrix (Graphviz)

The following diagram illustrates the decision-making process for purifying this specific compound, addressing its tendency to exist as an oil.

Recrystallization_Workflow Start Start: Crude 1-Phenyl-1H-pyrrole-2-carbonitrile CheckState Check Physical State at 25°C Start->CheckState IsOil State: Oil / Semi-Solid CheckState->IsOil Viscous Liquid IsSolid State: Solid CheckState->IsSolid Crystalline MethodA Protocol A: Low-Temp Crystallization (Hexane/EtOAc @ -20°C) IsOil->MethodA MethodB Protocol B: Anti-Solvent Recrystallization (EtOH/Water) IsSolid->MethodB CheckCrystals Did Crystals Form? MethodA->CheckCrystals MethodB->CheckCrystals Success Isolate & Dry (Vacuum) CheckCrystals->Success Yes Failure Issue: Oiling Out / No Precipitate CheckCrystals->Failure No / Oil Drops Remedy Remedy: Scratch Glass / Add Seed / Use Colder Bath (-78°C) Failure->Remedy Distill Alternative: Vacuum Distillation (High Vacuum Required) Failure->Distill Persistent Failure Remedy->CheckCrystals Retry

Caption: Decision logic for selecting the optimal purification route based on the physical state of the crude intermediate.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Solution too concentrated.Re-heat. Add more solvent (EtOAc or EtOH) to dilute. Cool strictly at 1°C/min.
No Crystallization Solution is super-saturated but lacks nucleation sites.Scratch the flask wall with a glass rod. Add a seed crystal. Cool to -78°C.
Low Yield Too much solvent used; Compound too soluble.Evaporate 50% of solvent under nitrogen stream and re-cool.
Colored Impurities Oxidation products (polypyrroles).[2]Perform a Charcoal Filtration step while the solution is hot (before cooling).

References

  • Synthesis & Physical Properties

    • Okamoto, K. et al. "Practical Synthesis of Aromatic Nitriles via Gallium-catalysed Electrophilic Cyanation." Organic Letters, Supporting Information.[3] (Describes the compound as a pale yellow oil/solid).[3]

  • General Pyrrole Purification

    • Smith, M. B. Organic Synthesis. (General techniques for handling low-melting N-heterocycles).
    • BenchChem Technical Repository. "Purification of Substituted 1H-Pyrrol-2(3H)-ones and Carbonitriles."
  • Crystallization Methodology

    • University of Rochester, Dept. of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving regioisomer formation in 1-Phenyl-1H-pyrrole-2-carbonitrile synthesis

Technical Support Center: Resolving Regioisomer Formation in 1-Phenyl-1H-pyrrole-2-carbonitrile Synthesis Case ID: REGIO-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Regioisomer Formation in 1-Phenyl-1H-pyrrole-2-carbonitrile Synthesis

Case ID: REGIO-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

The synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile is frequently plagued by the formation of the thermodynamically stable but often unwanted 3-carbonitrile regioisomer.[2] This issue typically arises during the direct electrophilic cyanation of 1-phenylpyrrole using Chlorosulfonyl Isocyanate (CSI) or Vilsmeier-Haack conditions.[2]

This guide provides a self-validating troubleshooting workflow to:

  • Diagnose the presence of the 3-isomer using NMR markers.

  • Resolve the mixture through optimized purification.

  • Prevent recurrence by selecting the kinetically favored synthetic pathway.[2]

Module 1: Diagnostic & Validation (Is it the 3-isomer?)

User Question: I see a secondary set of peaks in my proton NMR. How can I confirm if this is the 3-carbonitrile isomer or just starting material?

Technical Response: The most reliable self-validating metric is the 1H NMR coupling pattern of the pyrrole ring protons. The substitution pattern dictates the multiplicity.

Feature2-Carbonitrile (Target) 3-Carbonitrile (Impurity)
Symmetry Asymmetric substitution at C2.[2]Asymmetric substitution at C3.
Key Signal H3, H4, H5 are all vicinal.[1]H2 is isolated from H4/H5.[1][2]
Multiplicity H3: dd (approx 3.8, 1.5 Hz) H4: dd/t (approx 3.8, 2.5 Hz) H5: dd (approx 2.5, 1.5 Hz)H2: Apparent singlet or narrow doublet (J < 2 Hz). This is the "smoking gun" for 3-substitution.
Shift H3 is typically shielded by the CN group anisotropy compared to H5.H2 is often deshielded due to being flanked by N and CN.[1][2]

Action: Zoom into the aromatic region (6.0–7.5 ppm). If you see a sharp singlet (or finely split doublet) integrating for 1H alongside your phenyl peaks, you have significant 3-isomer contamination.[1][2]

Module 2: Root Cause Analysis (Why is it forming?)

User Question: I followed the standard CSI (Chlorosulfonyl Isocyanate) protocol. Why did the 3-isomer form?

Technical Response: The formation of the 3-isomer is a classic case of competing electrophilic sites driven by reaction temperature and steric hindrance.

  • Electronic Preference: The pyrrole ring is electron-rich.[2] The N-phenyl group activates the ring. Electrophilic attack (by the CSI cation) is kinetically favored at the

    
    -position (C2)  due to better stabilization of the intermediate sigma complex.
    
  • Steric Clash: The N-phenyl ring is not coplanar with the pyrrole ring; it twists to minimize steric interaction with the

    
    -protons. Introducing a substituent at C2 increases this steric strain.[1][2]
    
  • Thermodynamic Drift: If the reaction temperature is too high (e.g., >0°C during addition) or the reaction time is prolonged, the reversible nature of the initial electrophilic attack can allow the system to equilibrate toward the

    
    -isomer (C3) , which is less sterically crowded.
    

Visualizing the Pathway:

ReactionPathway Start 1-Phenylpyrrole Inter2 Intermediate A (C2-Attack) Kinetically Favored Start->Inter2 Low Temp (-78°C) Fast Kinetics Inter3 Intermediate B (C3-Attack) Thermodynamically Stable Start->Inter3 High Temp (>0°C) Steric Relief CSI Reagent: CSI (Chlorosulfonyl Isocyanate) CSI->Start Electrophile Inter2->Inter3 Isomerization (Prolonged Time) Prod2 Target: 2-Carbonitrile (Major) Inter2->Prod2 DMF/Base Workup Prod3 Impurity: 3-Carbonitrile (Minor) Inter3->Prod3 DMF/Base Workup

Caption: Kinetic vs. Thermodynamic control in the electrophilic cyanation of 1-phenylpyrrole.

Module 3: Resolution & Purification

User Question: I have a 90:10 mixture. Flash chromatography isn't separating them well.[1][2] What do I do?

Technical Response: Separating regioisomers of N-aryl pyrroles is challenging because the polarity difference is minimal (both are non-H-bond donors). Standard silica gel chromatography often results in co-elution.[1][2]

Protocol: Enhanced Separation Strategy

  • Stationary Phase Switch: Move from standard Silica (SiO2) to C18 Reverse Phase or Alumina (Neutral) .[1][2]

    • Why: The dipole moments differ slightly.[2] C18 exploits the shape difference (hydrophobic footprint) between the "linear" 2-isomer and the "bent" 3-isomer.

  • Solvent Optimization (Normal Phase):

    • Avoid pure EtOAc/Hexane.[1][2]

    • Use: Toluene/Acetonitrile (95:5).[1][2] Toluene provides

      
      -
      
      
      
      interactions with the aromatic systems, often amplifying the retention difference between isomers.
  • Recrystallization (The "Crash" Method):

    • The 2-carbonitrile is typically more crystalline due to higher symmetry and better packing.[2]

    • Solvent System: Dissolve the crude mixture in hot Ethanol (minimal volume). Add water dropwise until turbidity persists.[1][2] Cool slowly to 4°C. The 2-isomer should crystallize out, leaving the 3-isomer enriched in the mother liquor.

Module 4: Prevention (The "Alternative Route")

User Question: This purification is too painful. Is there a route that guarantees the 2-isomer?

Technical Response: Yes. To eliminate regioisomer formation entirely, you must invert the synthetic logic: Install the nitrile first, then the phenyl group.

Recommended Workflow: N-Arylation of Pyrrole-2-carbonitrile Instead of cyanating 1-phenylpyrrole, perform a copper-catalyzed C-N coupling (Ullmann-type) or Palladium-catalyzed (Buchwald-Hartwig) coupling on commercially available 1H-pyrrole-2-carbonitrile .[2]

Protocol Summary:

  • Starting Materials: 1H-pyrrole-2-carbonitrile + Iodobenzene.[2]

  • Catalyst: CuI (10 mol%) + Ligand (e.g., DMEDA or 1,10-Phenanthroline).[1][2]

  • Base: K3PO4 or Cs2CO3.[1][2]

  • Solvent: Toluene or Dioxane, 110°C.

Why this works:

  • The nitrile is already fixed at the C2 position.

  • N-arylation occurs exclusively on the nitrogen (pyrrole nitrogen is the only nucleophile).

  • Result: 100% Regioselectivity for 1-Phenyl-1H-pyrrole-2-carbonitrile.[2] No 3-isomer is chemically possible.[2]

FAQ: Quick Troubleshooting

Q: Can I use Vilsmeier-Haack to make the aldehyde and then convert to nitrile? A: You can, but Vilsmeier-Haack on 1-phenylpyrrole suffers from the same steric issues as CSI. You will likely get a mixture of 2-CHO and 3-CHO (approx 10:1 ratio).[2] The CSI route is generally cleaner if temperature is strictly controlled (-78°C).

Q: My product is an oil. How do I crystallize it? A: 1-Phenyl-1H-pyrrole-2-carbonitrile has a low melting point (approx 30-35°C) or can be an oil depending on purity.[2] If it's an oil, rely on high-vacuum distillation (Kugelrohr) to remove volatile impurities, then use the Toluene/Acetonitrile column method described in Module 3.[1]

Q: Is the CSI reagent dangerous? A: Extremely. It reacts violently with water and is corrosive.[1][2] Always handle under inert atmosphere (N2/Ar) and quench excess reagent with extreme caution (dropwise into ice/bicarb).

References

  • Barnett, G. H., et al. (1980).[1][2] "Synthesis of pyrrole-2-carbonitriles." Journal of the Chemical Society, Perkin Transactions 1, 409.[1] (Discusses CSI cyanation and yields).

  • Anderson, H. J., & Lee, S. F. (1965).[1][2] "Pyrrole chemistry. II. The cyanation of pyrrole and some substituted pyrroles."[3] Canadian Journal of Chemistry, 43(2), 409-414.[1] (Foundational work on pyrrole cyanation regioselectivity).

  • Jiao, L., & Bach, T. (2011).[1][2] "Regioselective Direct C-H Alkylation of Pyrroles." Journal of the American Chemical Society, 133(33), 12990–12993.[1] (Discusses electronic activation and steric hindrance in 1-phenylpyrroles).

  • PubChem. (n.d.).[1][2] "1-Phenylpyrrole Spectral Data." (Reference for NMR assignments).

Sources

Optimization

Overcoming steric hindrance in 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives

Topic: Overcoming Steric Hindrance & Synthetic Bottlenecks Status: Online | Agent: Senior Application Scientist (Ph.D.) Welcome to the Technical Support Center You have reached the Tier 3 Support Desk for Heterocyclic Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Synthetic Bottlenecks

Status: Online | Agent: Senior Application Scientist (Ph.D.)

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. I understand you are encountering difficulties synthesizing or functionalizing 1-phenyl-1H-pyrrole-2-carbonitrile derivatives, specifically due to steric hindrance .

This scaffold presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The nitrile group at C2 makes the pyrrole nitrogen less nucleophilic.

  • Steric Clash: Ortho-substituents on the phenyl ring create significant torsional strain against the C2-nitrile and C5-protons, inhibiting standard coupling reactions.

  • Rotational Barriers: High steric bulk can induce atropisomerism, complicating NMR analysis and purification.

Below are the Active Support Tickets addressing these specific failure modes.

Ticket #001: N-Arylation Fails (Coupling Strategy)

Issue: Standard Buchwald-Hartwig or Ullmann conditions yield <10% product when coupling pyrrole-2-carbonitrile with ortho-substituted aryl halides.

Root Cause Analysis

The electron-withdrawing nitrile group renders the pyrrole nitrogen acidic (


 in DMSO) but poorly nucleophilic. When combined with an ortho-substituted aryl halide (e.g., 2-bromo-1,3-dimethylbenzene), the reductive elimination step in the catalytic cycle is kinetically inhibited by the steric bulk of both the substrate and the ligand.
Solution A: The "Chan-Lam" Workaround (Recommended)

For electron-deficient pyrroles, Copper(II)-mediated oxidative cross-coupling with aryl boronic acids is often superior to Palladium-catalyzed routes because it avoids the difficult oxidative addition to hindered aryl halides.

Protocol: Cu(OAc)₂ Mediated Coupling

  • Substrates: Pyrrole-2-carbonitrile (1.0 equiv), o-Substituted Phenylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)₂ (1.0 equiv) - Stoichiometric copper is often required for hindered systems.

  • Base/Ligand: Pyridine (2.0 equiv) or DMAP (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Conditions: Open air (requires O₂ as oxidant) or O₂ balloon; RT to 40°C.

Why this works: The mechanism involves transmetallation of the boronic acid to Cu(II), followed by coordination of the pyrrole. The steric demand is lower than the tetrahedral intermediate in Pd-coupling.

Solution B: Sterically Demanding Buchwald-Hartwig

If you must use aryl halides, you need a ligand that creates a "pocket" for the reductive elimination but is bulky enough to force the formation of the active mono-ligated Pd(0) species.

Optimized Protocol:

  • Catalyst: Pd₂dba₃ (2-5 mol%).

  • Ligand: XPhos or BrettPhos (ratio L:Pd 2:1). Do not use BINAP or PPh₃.

  • Base: K₃PO₄ (anhydrous) – milder bases reduce nitrile hydrolysis.

  • Solvent: Toluene or 1,4-Dioxane (100°C).

Ticket #002: The "Paal-Knorr" Bypass (Cyclization Strategy)

Issue: Coupling is impossible due to extreme steric bulk (e.g., 2,6-disubstituted anilines).

Root Cause Analysis

Forcing a C-N bond formation between two sterically crowded centers is thermodynamically unfavorable.

Solution: Build the Ring Around the Nitrogen

Instead of forming the C-N bond last, form it first using a primary aniline (which is less hindered than a secondary amide).

Protocol: Modified Paal-Knorr Synthesis

  • Reactants: Ortho-substituted Aniline + 2,5-Dimethoxy-3-tetrahydrofurancarbonitrile (masked 1,4-dicarbonyl).

  • Solvent: Acetic Acid (Glacial).

  • Conditions: Reflux (90-110°C) for 2-4 hours.

Mechanism: The aniline attacks the oxonium ion generated from the furan derivative. Since the ring is forming around the nitrogen, the steric clash is minimized during the transition state compared to intermolecular coupling.

Visual Guide: Synthesis Strategy Selector

SynthesisSelector Start Start: Target 1-Phenyl-1H-pyrrole-2-CN CheckSubs Check Phenyl Substituents Start->CheckSubs Ortho0 No Ortho Substituents CheckSubs->Ortho0 Ortho1 1 Ortho Substituent CheckSubs->Ortho1 Ortho2 2 Ortho Substituents (e.g., 2,6-dimethyl) CheckSubs->Ortho2 MethodA Standard Buchwald (Pd/BINAP) Ortho0->MethodA High Yield MethodB Chan-Lam (Cu/Boronic Acid) OR Buchwald (XPhos) Ortho1->MethodB Med Yield MethodC Paal-Knorr Cyclization (Build Ring) Ortho2->MethodC Best Route

Figure 1: Decision tree for selecting the synthetic route based on steric complexity.

Ticket #003: Functionalization (Installing the Nitrile)

Issue: I have the hindered 1-phenylpyrrole, but I cannot install the nitrile group at C2.

Troubleshooting Guide

Direct electrophilic substitution at C2 is difficult if the N-phenyl group is twisted out of plane, preventing resonance donation from the nitrogen lone pair into the ring.

MethodReagentSuitability for Hindered SystemsNotes
Vilsmeier-Haack POCl₃ / DMFHigh Forms aldehyde first. Convert to nitrile via oxime (NH₂OH) + dehydration (Ac₂O).
CSI Cyanation Chlorosulfonyl isocyanateMedium Direct cyanation. Can be too reactive; requires careful temp control (-78°C).
Sandmeyer NaNO₂ / CuCNLow Requires C2-amino pyrrole; unstable.

Recommended Workflow (Vilsmeier Route):

  • Formylation: Treat 1-(2,6-xylyl)-pyrrole with POCl₃/DMF at 0°C

    
     RT. Isolate aldehyde.
    
  • Oximation: React aldehyde with Hydroxylamine-HCl in EtOH/Pyridine.

  • Dehydration: Reflux oxime in Acetic Anhydride to yield the Carbonitrile.

Ticket #004: NMR Anomalies (Atropisomerism)

Issue: My NMR peaks are broad, or I see double sets of signals. Is my product impure?

Technical Insight

In 1-phenyl-1H-pyrrole-2-carbonitriles, the C2-CN group and the ortho-phenyl substituents create a "gear-lock" mechanism.

  • If the rotation barrier (

    
    ) around the N-C bond is > 23 kcal/mol , the atropisomers (rotational isomers) are stable at room temperature.
    
  • Diagnosis: Run Variable Temperature (VT) NMR. If peaks coalesce at high temperature (e.g., 80°C in DMSO-d6), you have restricted rotation, not impurities.

Visual Guide: Steric Clash Mechanism

StericMechanism Pyrrole Pyrrole Ring Nitrile C2-Nitrile (CN) Pyrrole->Nitrile Attached Phenyl N-Phenyl Ring Pyrrole->Phenyl N-C Bond Ortho Ortho-Substituent Nitrile->Ortho STERIC CLASH (Restricts Rotation) Phenyl->Ortho Attached

Figure 2: Schematic of the steric interaction between the C2-nitrile and ortho-phenyl substituents causing atropisomerism.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the Buchwald coupling? A: Yes, but use caution. While microwaves accelerate the reaction, pyrrole-2-carbonitriles are prone to hydrolysis of the nitrile to the amide (–CONH₂) at high temperatures in the presence of base and trace water. Ensure anhydrous conditions and limit runs to 10-20 minutes.

Q: Why is my yield low even with Paal-Knorr? A: Check your acid catalyst. Strong mineral acids (HCl) can cause polymerization of pyrroles. Switch to Acetic Acid or catalytic Yb(OTf)₃ (Ytterbium triflate), which are milder and tolerate sensitive functionalities.

Q: How do I separate the atropisomers? A: If the barrier is high enough, they can be separated via Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB). This is often necessary for biological assays as the isomers may have different binding affinities.

References

  • Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

    • Title: Facile synthesis of N-aryl pyrroles via Cu(II)-mediated cross coupling of electron deficient pyrroles and arylboronic acids.[1]

    • Source: PubMed / NIH
    • URL:[Link]

  • Paal-Knorr Mechanism & Optimization

    • Title: Paal-Knorr Pyrrole Synthesis - Mechanism and Scope.[2][3]

    • Source: Organic Chemistry Portal[4][5]

    • URL:[Link]

  • Steric Hindrance in Pyrrole Synthesis

    • Title: Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles.
    • Source: CrystEngComm (RSC)[6]

    • URL:[Link]

  • Advanced Coupling Ligands (XPhos/BrettPhos)

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

IR spectroscopy identification of nitrile stretch in 1-Phenyl-1H-pyrrole-2-carbonitrile

Technical Comparison: IR Spectral Isolation of the Nitrile Moiety in 1-Phenyl-1H-pyrrole-2-carbonitrile Executive Summary Objective: To provide a definitive spectroscopic identification guide for 1-Phenyl-1H-pyrrole-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: IR Spectral Isolation of the Nitrile Moiety in 1-Phenyl-1H-pyrrole-2-carbonitrile

Executive Summary

Objective: To provide a definitive spectroscopic identification guide for 1-Phenyl-1H-pyrrole-2-carbonitrile (CAS 35524-46-0), focusing on the diagnostic isolation of the nitrile (


) stretching frequency.

Context: In drug development, N-phenylpyrroles are critical pharmacophores. Distinguishing the N-phenylated product from its precursor (pyrrole-2-carbonitrile) and other aromatic nitriles (e.g., benzonitrile) is a common analytical challenge. This guide compares the target compound against these alternatives, establishing a self-validating identification protocol based on electronic conjugation effects.

Comparative Spectral Analysis

The identification of 1-Phenyl-1H-pyrrole-2-carbonitrile relies on detecting the specific shift of the nitrile stretch caused by the electron-rich pyrrole ring and the N-phenyl substituent.

The Nitrile Stretch ( ) Landscape

The nitrile group is a superb vibrational probe due to its high oscillator strength and location in a "silent" spectral region (2200–2250 cm⁻¹). However, its exact frequency is highly sensitive to the electronic environment.

CompoundStructure Type

Frequency (cm⁻¹)
Electronic Driver
Benzonitrile Aromatic Standard2228–2230 Conjugation with benzene ring. Baseline for aromatic nitriles.[1]
Pyrrole-2-carbonitrile Precursor~2217 Strong mesomeric donation (+M) from the electron-rich pyrrole nitrogen lowers the

bond order.
1-Phenyl-1H-pyrrole-2-carbonitrile Target Product 2215–2225 N-Phenyl Effect: The phenyl group competes for the nitrogen lone pair, slightly modulating the donation into the nitrile, but the frequency remains distinct from benzonitrile.
Aliphatic Nitriles Non-conjugated2240–2260 Lack of conjugation results in a higher force constant (stronger bond).

Key Insight: The target compound's nitrile peak appears at a lower wavenumber than benzonitrile due to the superior electron-donating capability of the pyrrole ring compared to the benzene ring.

Secondary Validation Markers

To confirm the identity, you must validate the absence of the precursor's features.

  • Absence of N-H Stretch: The precursor (pyrrole-2-carbonitrile) exhibits a sharp, strong N-H band at 3200–3400 cm⁻¹ . The complete absence of this band in the target spectrum is the primary confirmation of successful N-phenylation.

  • Aromatic Overtones: The N-phenyl group introduces characteristic C-H out-of-plane bending modes (mono-substituted benzene) at 690–710 cm⁻¹ and 730–770 cm⁻¹ , which are distinct from the pyrrole ring modes.

Experimental Protocol: Self-Validating Identification

Methodology: This protocol uses a "Negative/Positive" logic gate to ensure high specificity.

Equipment:

  • FT-IR Spectrometer (Resolution: 2 cm⁻¹)

  • Sampling Mode: ATR (Attenuated Total Reflectance) is recommended over KBr pellets for nitriles to avoid moisture interference in the N-H region, though KBr provides sharper nitrile peaks.

Step-by-Step Workflow:

  • Baseline Correction: Perform background subtraction to clear atmospheric

    
     (2350 cm⁻¹) which sits dangerously close to the nitrile region.
    
  • Region I Scan (3200–3500 cm⁻¹):

    • Observation: Look for N-H stretching.[2]

    • Criterion: If signal > 5% transmittance dip, REJECT . (Indicates unreacted precursor).

    • Target: Flat baseline.

  • Region II Scan (2200–2250 cm⁻¹):

    • Observation: Look for a sharp, medium-to-strong peak.[3]

    • Criterion: Peak must center at 2215–2225 cm⁻¹ .

    • Differentiation: If peak is >2230 cm⁻¹, suspect solvent contamination (acetonitrile) or oxidation.

  • Region III Scan (1400–1600 cm⁻¹):

    • Observation: Identify "Ring Breathing" modes.[1]

    • Target: Doublet or multiplet indicating the presence of both pyrrole and phenyl ring vibrations.

Visualization: Identification Logic Gate

The following diagram illustrates the decision process for confirming the structure of 1-Phenyl-1H-pyrrole-2-carbonitrile using IR data.

IR_Identification Start Acquire FT-IR Spectrum Check_NH Check 3200-3400 cm⁻¹ (N-H Region) Start->Check_NH NH_Present Band Detected (Precursor Contamination) Check_NH->NH_Present Signal > 5% NH_Absent No Band Detected (N-Substitution Confirmed) Check_NH->NH_Absent Flat Baseline Check_CN Check 2200-2250 cm⁻¹ (Nitrile Region) NH_Absent->Check_CN CN_High Peak > 2230 cm⁻¹ (Likely Benzonitrile/Aliphatic) Check_CN->CN_High Frequency Mismatch CN_Target Peak 2215-2225 cm⁻¹ (Pyrrole-CN Conjugation) Check_CN->CN_Target Match Check_FP Check Fingerprint (690-770 cm⁻¹) CN_Target->Check_FP Mono_Sub Mono-sub Benzene Patterns (Phenyl Group Confirmed) Check_FP->Mono_Sub Pattern Match Final_ID POSITIVE ID: 1-Phenyl-1H-pyrrole-2-carbonitrile Mono_Sub->Final_ID

Caption: Logic flow for the spectroscopic validation of 1-Phenyl-1H-pyrrole-2-carbonitrile, filtering out precursors and structural isomers.

References

  • Bernstein, M. P., et al. (1997). "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." The Astrophysical Journal, 476(2), 932. Link

  • NIST Chemistry WebBook. "Benzonitrile Infrared Spectrum." National Institute of Standards and Technology. Link

  • Okamoto, K., et al. (2012).[2] "Practical Synthesis of Aromatic Nitriles via Gallium-catalysed Electrophilic Cyanation." Chemical Science (Supporting Information, Compound 6b). Link

  • Getz, J., et al. (2021). "Nitrile Infrared Intensities Characterize Electric Fields." Journal of Physical Chemistry B. Link

  • Sigma-Aldrich. "Pyrrole-2-carbonitrile Product Specification." Link

Sources

Validation

Comparative yield analysis of synthetic routes to 1-Phenyl-1H-pyrrole-2-carbonitrile

Topic: Comparative yield analysis of synthetic routes to 1-Phenyl-1H-pyrrole-2-carbonitrile Content Type: Publish Comparison Guides Executive Summary 1-Phenyl-1H-pyrrole-2-carbonitrile (CAS: 35524-46-0) is a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative yield analysis of synthetic routes to 1-Phenyl-1H-pyrrole-2-carbonitrile Content Type: Publish Comparison Guides

Executive Summary

1-Phenyl-1H-pyrrole-2-carbonitrile (CAS: 35524-46-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its synthesis is primarily approached through three distinct methodologies: N-Arylation of the pre-functionalized pyrrole, Stepwise Functionalization of 1-phenylpyrrole (via Vilsmeier-Haack), and Direct C-H Cyanation .

For medicinal chemistry applications requiring rapid access to diverse analogs, Route 1 (N-Arylation) is superior, offering 85-92% yields using modern Buchwald-Hartwig or Ullmann-type protocols. However, for large-scale process chemistry , Route 2 (Stepwise Functionalization) remains the industry standard due to the low cost of reagents (POCl₃, DMF, NH₂OH) and high reliability, despite a longer linear sequence (Cumulative Yield: ~75-80%).

Part 1: Strategic Retrosynthesis & Pathway Overview

The synthesis of 1-phenyl-1H-pyrrole-2-carbonitrile can be deconstructed into three logical disconnections.

Retrosynthesis Target 1-Phenyl-1H-pyrrole-2-carbonitrile SM1 Pyrrole-2-carbonitrile + Ph-X Target->SM1 Route 1: N-Arylation (C-N Bond Formation) SM2 1-Phenylpyrrole (Direct Cyanation) Target->SM2 Route 3: C-H Activation (C-C Bond Formation) SM3 1-Phenylpyrrole-2-aldoxime (Dehydration) Target->SM3 Route 2: Functional Group Interconversion

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Part 2: Detailed Technical Analysis of Synthetic Routes

Route 1: N-Arylation of Pyrrole-2-carbonitrile (Recommended for MedChem)

This route is the most convergent, installing the phenyl ring onto the pre-formed nitrile-bearing pyrrole. It avoids regioselectivity issues associated with functionalizing the pyrrole ring later.

  • Mechanism: Transition-metal catalyzed cross-coupling (Buchwald-Hartwig or Ullmann).

  • Key Reagents: CuI/Diamine or Pd(OAc)₂/Phosphine ligand, Aryl Halide.

  • Yield Potential: High (85-92%).

Experimental Protocol (Self-Validating)

Protocol based on Antilla & Buchwald (Cu-Catalysis):

  • Setup: In a glovebox or under Ar, charge a Schlenk tube with pyrrole-2-carbonitrile (1.0 equiv), Iodobenzene (1.2 equiv), CuI (5 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%).

  • Base: Add K₃PO₄ (2.1 equiv).

  • Solvent: Add Toluene (concentration 1M).

  • Reaction: Seal and heat to 110°C for 24 hours.

  • Validation (TLC): Monitor disappearance of pyrrole-2-carbonitrile (Rf ~0.3 in 20% EtOAc/Hex) and appearance of the N-phenyl product (Rf ~0.6). The product is less polar due to the loss of the N-H donor.

  • Workup: Cool, filter through a silica plug (eluting with EtOAc), concentrate, and purify via flash chromatography.

Critical Insight: The nitrile group at C2 is electron-withdrawing, which actually increases the acidity of the N-H bond (pKa ~17 vs 23 for pyrrole), facilitating the deprotonation step in the catalytic cycle. This makes pyrrole-2-carbonitrile a better substrate for N-arylation than unsubstituted pyrrole.

Route 2: Stepwise Functionalization (The "Classic" Scale-Up)

This route starts from inexpensive 1-phenylpyrrole and builds the nitrile group. It is robust but involves three chemical steps: Formylation, Oxime formation, and Dehydration.

  • Step 1: Vilsmeier-Haack Formylation.

    • Reagents: POCl₃, DMF.

    • Selectivity: High preference for C2 position over C3 (approx 9:1 ratio).

    • Yield: 90-95%.

  • Step 2: Aldoxime Formation.

    • Reagents: NH₂OH·HCl, NaOAc.

    • Yield: >95% (Quantitative).

  • Step 3: Dehydration to Nitrile.

    • Reagents: SOCl₂, Ac₂O, or modern variants like SO₂F₂.[1]

    • Yield: 90-95%.

Mechanistic Pathway (Vilsmeier-Haack)[2][3][4]

Vilsmeier Step1 1-Phenylpyrrole Step2 Iminium Ion Intermediate Step1->Step2 POCl3/DMF (Electrophilic Attack) Step3 1-Phenylpyrrole- 2-carbaldehyde Step2->Step3 Hydrolysis (H2O/NaOAc) Step4 Oxime Step3->Step4 NH2OH·HCl Final Target Nitrile Step4->Final Dehydration (-H2O)

Figure 2: Stepwise conversion of 1-phenylpyrrole to the nitrile via the aldehyde and oxime intermediates.

Protocol Highlight (Dehydration): Dissolve the oxime in acetonitrile. Add 1.1 equiv of SO₂F₂ (bubbled) or TCT (Trichlorotriazine) at 0°C. These modern dehydrating agents allow the reaction to proceed at room temperature with near-quantitative yields, avoiding the harsh thermal conditions of refluxing acetic anhydride.

Route 3: Direct C-H Cyanation (Emerging Technology)

Direct cyanation using Chlorosulfonyl Isocyanate (CSI) or metal-catalyzed C-H activation is attractive for atom economy but often suffers from lower yields or regioselectivity issues.

  • Reagents: Chlorosulfonyl Isocyanate (CSI) followed by DMF; or Gallium/TMSCN.

  • Yield: ~60-73%.

  • Issues: CSI is highly reactive and moisture sensitive. Regioselectivity (C2 vs C3) can be temperature dependent.

  • Data Point: Literature reports a 73% yield for 1-phenyl-1H-pyrrole-2-carbonitrile using a Gallium-catalyzed system with TMSCN, but this requires expensive catalysts and extended reaction times.

Part 3: Comparative Data Analysis

The following table summarizes the efficiency of each route based on experimental data.

MetricRoute 1: N-ArylationRoute 2: Stepwise (Vilsmeier)Route 3: Direct Cyanation
Starting Material Pyrrole-2-carbonitrile1-Phenylpyrrole1-Phenylpyrrole
Step Count 1 (Convergent)3 (Linear)1 (Linear)
Overall Yield 85 - 92% ~75 - 80% (Cumulative)60 - 73%
Regioselectivity Perfect (Pre-installed)High (>9:1 C2:C3)Moderate to Good
Atom Economy GoodLow (Loss of PO₂Cl₂, H₂O)High
Scalability Moderate (Catalyst cost)Excellent (Cheap reagents)Low (Safety/Cost)
"Green" Score High (Catalytic)Low (Stoichiometric waste)Moderate
Decision Matrix
  • Choose Route 1 if you are in Drug Discovery and need to synthesize a library of N-aryl analogs (e.g., 1-(4-fluorophenyl), 1-(3-methoxyphenyl)) quickly. The chemistry is modular.

  • Choose Route 2 if you are in Process Development producing kg-quantities. The reagents (POCl₃, Hydroxylamine) are commodities, and the purification of intermediates is simple (crystallization).

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Okamoto, K., Watanabe, M., Murai, M., Hatano, R., & Ohe, K. (2012). Practical Synthesis of Aromatic Nitriles via Gallium-catalysed Electrophilic Cyanation of Aromatic C–H Bonds. Chemical Communications, 48, 3127-3129.

  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Synthesis of 1-methylpyrrole-2-carbonitrile. Canadian Journal of Chemistry, 58, 409.
  • Zhao, Y., Mei, G., Wang, H., Zhang, G., & Ding, C. (2019).[1] SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Synlett, 30(13), 1484-1488.[1]

  • Lai, G., & Anderson, W. K. (2010). A Simple Synthesis of Nitriles from Aldoximes. Synthetic Communications, 40, 10-15.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Phenyl-1H-pyrrole-2-carbonitrile

This guide provides essential safety and logistical information for the proper disposal of 1-Phenyl-1H-pyrrole-2-carbonitrile. It is intended for researchers, scientists, and drug development professionals who handle thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Phenyl-1H-pyrrole-2-carbonitrile. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The following procedures are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Core Principle: Hazard-Awareness and Prevention

1-Phenyl-1H-pyrrole-2-carbonitrile is a heterocyclic aromatic nitrile. While specific toxicological data is limited, the structural motifs—a pyrrole ring, a phenyl group, and a nitrile functional group—necessitate a cautious approach. The nitrile group (-C≡N) is of particular concern, as related compounds can be toxic. Therefore, all waste generated from procedures involving this compound must be treated as hazardous.

The foundational principle of disposal is to prevent environmental release and to ensure that waste is handled, stored, and ultimately disposed of by qualified personnel and facilities. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), establish a "cradle-to-grave" responsibility for hazardous waste, meaning it must be tracked from generation to final disposal.[1][2][3]

Hazard Profile and Immediate Safety

Before any handling or disposal, it is crucial to understand the hazard profile of 1-Phenyl-1H-pyrrole-2-carbonitrile. Based on data for the closely related Pyrrole-2-carbonitrile, the primary hazards are summarized below.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]Use only in a well-ventilated area, preferably a chemical fume hood.[5] Avoid creating dust or aerosols. Do not eat, drink, or smoke when using this product.
Skin Corrosion/Irritation Causes skin irritation.[4]Wear nitrile gloves and a lab coat.[5] Wash skin thoroughly after handling.
Eye Damage/Irritation Causes serious eye damage or irritation.[4]Wear safety glasses or goggles.[5]
Respiratory Irritation May cause respiratory irritation.[4]Handle in a fume hood to prevent inhalation.[5]
Emergency Procedures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical advice.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

Step-by-Step Disposal Protocol: The EHS-Coordinated Pathway

The primary and most compliant method for disposing of 1-Phenyl-1H-pyrrole-2-carbonitrile waste is through your institution's Environmental Health & Safety (EHS) office. This ensures the waste is handled by a licensed hazardous waste disposal company.[1][7]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. Never mix incompatible waste streams.

  • Solid Waste: Collect unreacted 1-Phenyl-1H-pyrrole-2-carbonitrile, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., silica gel) in a designated, sealed container.

  • Liquid Waste: Collect solutions containing 1-Phenyl-1H-pyrrole-2-carbonitrile in a separate, designated liquid waste container. This includes reaction mixtures, rinse from glassware (e.g., from the first rinse with a solvent like acetone or ethanol), and mobile phases from chromatography.

  • Avoid Mixing: Do not mix this waste with strong oxidizing or reducing agents.[8] Halogenated and non-halogenated solvent waste should generally be kept separate as required by your institution.[5]

cluster_0 Point of Generation (Fume Hood) cluster_1 Waste Characterization cluster_2 Segregation & Containment start Experiment Complete: Waste Generated is_solid Is waste primarily solid or liquid? start->is_solid solid_waste Collect in 'Solid Organic Hazardous Waste' Container is_solid->solid_waste Solid (e.g., contaminated gloves, unused reagent) liquid_waste Collect in 'Liquid Organic Hazardous Waste' Container is_solid->liquid_waste Liquid (e.g., reaction mixture, solvent rinses)

Caption: Waste Segregation Decision Flow

Step 2: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][7][9]

  • Container Selection: Use a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene or glass bottle for liquids), and has a secure, leak-proof lid.[7] The container must remain closed at all times except when adding waste.[7][9]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[2][7] The label must also list all chemical constituents by name (no formulas or abbreviations) and their approximate percentages.[7]

  • Storage: Store the container in secondary containment (such as a plastic tub) to contain any potential leaks. Inspect the SAA weekly for any signs of leakage or container degradation.[7][9]

Step 3: Requesting Waste Pickup

Once the waste container is nearly full (e.g., 90% capacity), submit a pickup request to your EHS department.[7] This is often done through an online system. Do not overfill containers. EHS personnel will then collect the waste for consolidation and shipment to a licensed disposal facility.

cluster_0 Laboratory Responsibility cluster_1 EHS Responsibility cluster_2 Final Disposition A 1. Segregate Waste at Point of Generation B 2. Store in Labeled Container in SAA A->B C 3. Container Nears Full: Submit Pickup Request to EHS B->C D 4. EHS Collects Waste from Laboratory C->D E 5. Waste Transported to Central Accumulation Area D->E F 6. Manifested for Shipment by Licensed Waste Vendor E->F G 7. Disposal via High-Temperature Incineration F->G

Caption: Standard EHS Disposal Workflow

Alternative Pathways and Prohibited Actions

Laboratory-Scale Neutralization (Use with Extreme Caution)

For small quantities of nitriles, chemical neutralization can be a possibility, but it must be approved by your institution's EHS office before being attempted. The Radziszewski reaction, which uses alkaline hydrogen peroxide to convert a nitrile to a less toxic amide, is one such method.[10] However, this reaction can be exothermic and produce its own hazardous waste stream that still requires proper disposal. This is not a recommended primary disposal route.

Prohibited Disposal Methods
  • DO NOT Pour Down the Drain: 1-Phenyl-1H-pyrrole-2-carbonitrile is a persistent organic pollutant.[11] Sewer disposal is prohibited by the EPA and can lead to significant environmental contamination and harm to aquatic ecosystems.[1][12]

  • DO NOT Dispose of in Regular Trash: This material is considered hazardous waste and must not be placed in the municipal solid waste stream.[12]

  • DO NOT Evaporate in a Fume Hood: While evaporation is sometimes used for small amounts of non-hazardous volatile solvents, it is not an acceptable disposal method for toxic or non-volatile chemicals like 1-Phenyl-1H-pyrrole-2-carbonitrile.[5]

By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and act as a responsible steward of the environment. When in doubt, always consult your institution's Environmental Health & Safety department.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • Princeton University. Laboratory Waste Management Guidelines. Environmental Health & Safety.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. Safety Data Sheet for Pyrrole-2-carboxaldehyde. (2025, May 12).
  • Sigma-Aldrich.
  • Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme.
  • Georganics.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
  • Fisher Scientific. Safety Data Sheet for Pyrrole-2-carbonitrile. (2025, December 22).
  • TCI Chemicals.
  • Science Ready. Safe Handling & Disposal of Organic Substances. HSC Chemistry.
  • CP Lab Safety.
  • Auburn University. Chemical Waste Management Guide. Risk Management and Safety.

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Handling

Essential Safety and Logistical Guide for Handling 1-Phenyl-1H-pyrrole-2-carbonitrile

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Phenyl-1H-pyrrole-2-carbonitrile. It is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Phenyl-1H-pyrrole-2-carbonitrile. It is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The information herein is synthesized from established safety standards and data from structurally related compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Triage

Given that 1-Phenyl-1H-pyrrole-2-carbonitrile is a research chemical, a complete toxicological profile is not yet available. Therefore, a cautious approach is mandated, treating it as a potent compound. The hazard assessment is derived from the known risks associated with its core chemical moieties: the pyrrole ring, the nitrile group, and the phenyl substituent.

  • Pyrrole Derivatives: Substituted pyrroles can exhibit a range of biological activities and toxicities. Some halogenated pyrroles have been shown to cause systemic toxicity in animal studies, affecting various organs[1]. The metabolic activation of some pyrrolizidine alkaloids into toxic pyrroles is also a known phenomenon[2][3].

  • Aromatic Nitriles: This class of compounds can be toxic. The nitrile group (-CN) is of particular concern as it can be metabolized to release cyanide in the body, which is a potent toxin.

  • Phenyl Group: The presence of the aromatic phenyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially increasing its bioavailability and duration of action.

Based on these structural alerts, 1-Phenyl-1H-pyrrole-2-carbonitrile should be handled as a substance with the potential for:

  • High acute toxicity via ingestion, inhalation, and dermal contact.

  • Serious eye and skin irritation.

  • Organ-specific toxicity.

All work with this compound must be conducted with the assumption of high potency and under stringent safety controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a variety of chemicals and are preferable to latex to avoid allergic reactions.[5] Double-gloving provides an extra layer of protection against tears and contamination.[4]
Eye Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes, while a face shield protects the entire face from splashes and airborne particles.[4]
Body Protection A lab coat is the minimum requirement. For procedures with a high risk of contamination, a disposable gown or coverall is recommended.Protects skin and personal clothing from contamination.[4]
Respiratory Protection For handling the solid compound, a NIOSH-approved N95 or higher-rated respirator is mandatory. For handling solutions, work must be conducted in a certified chemical fume hood.Prevents inhalation of airborne particles of the potent compound.[4][6][7]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[4]

Important Note on Glove Selection: While nitrile is a good general-purpose glove, its resistance to certain aromatic and chlorinated solvents can be poor.[5][8][9][10] If using such solvents to dissolve 1-Phenyl-1H-pyrrole-2-carbonitrile, consult a glove compatibility chart and consider more resistant materials like Viton® or polyvinyl alcohol (PVA) for the outer glove.[5]

PPE Donning and Doffing Workflow

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring containment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks within a fume hood.

  • The container must be clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store 1-Phenyl-1H-pyrrole-2-carbonitrile in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be in a designated, locked cabinet for potent compounds.

Handling and Weighing

All manipulations of 1-Phenyl-1H-pyrrole-2-carbonitrile, especially handling of the solid form, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE. Decontaminate the balance and the surrounding area within the fume hood.

  • Tare: Place a pre-labeled, sealable container on the balance and tare it.

  • Transfer: Carefully transfer the desired amount of the compound into the container using a dedicated spatula. Avoid any sudden movements that could generate dust.

  • Seal: Immediately and securely seal the container.

  • Decontaminate: Clean the spatula, balance, and any surfaces that may have come into contact with the compound.

  • Documentation: Record the weighed amount in your laboratory notebook.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the sealed container containing the weighed compound.

  • Dissolution: Gently agitate the container until the compound is fully dissolved. Sonication may be used if necessary.

  • Labeling: The final solution container must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Emergency Response Plan

A clear and practiced emergency plan is vital.

Emergency Contact Information
Emergency TypeContact
Medical Emergency/Fire 911
Chemical Spill Institutional Environmental Health & Safety (EHS)
Poison Control Center 1-800-222-1222
Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert others and restrict access.

    • Call 911 and your institution's EHS.[13]

    • Provide details of the spilled chemical.

Fire Response
  • In case of a small fire, use a dry chemical, carbon dioxide, or foam extinguisher.

  • For a larger fire, evacuate the area and activate the fire alarm.

Disposal Plan

All waste generated from handling 1-Phenyl-1H-pyrrole-2-carbonitrile is to be considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated gloves, weigh papers, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Waste Stream Management:

Waste_Management cluster_Generation Waste Generation cluster_Collection Waste Collection cluster_Disposal Final Disposal Solid Contaminated Solids (Gloves, Paper) Solid_Bin Labeled Solid Hazardous Waste Bin Solid->Solid_Bin Liquid Contaminated Liquids (Solvents, Solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, Syringes) Sharps_Container Sharps Container Sharps->Sharps_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Bin->Disposal_Vendor Liquid_Container->Disposal_Vendor Sharps_Container->Disposal_Vendor

Sources

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